2-Amino-5-chlorobenzophenone-d5

Description

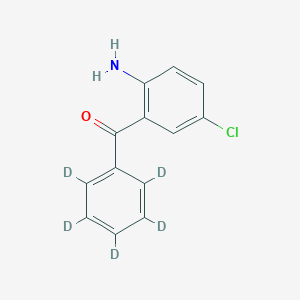

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWXHHBROGLWNH-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618889 | |

| Record name | (2-Amino-5-chlorophenyl)[(~2~H_5_)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-72-0 | |

| Record name | (2-Amino-5-chlorophenyl)[(~2~H_5_)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone-d5

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-5-chlorobenzophenone-d5, a deuterated analog of a key intermediate in pharmaceutical synthesis.

Core Chemical Properties

This compound is the deuterium-labeled version of 2-Amino-5-chlorobenzophenone (B30270). The deuteration is specifically on the phenyl ring that is not substituted with the amino and chloro groups. This stable isotope-labeled compound is primarily utilized in analytical and research settings, particularly in pharmacokinetic and metabolic studies of pharmaceuticals.[1][2]

Physicochemical Data

The following table summarizes the key chemical and physical properties of this compound and its non-deuterated parent compound for comparison.

| Property | This compound | 2-Amino-5-chlorobenzophenone (Non-labeled) |

| Molecular Formula | C₁₃H₅D₅ClNO[1][2] | C₁₃H₁₀ClNO[3][4][5] |

| Molecular Weight | 236.71 g/mol [1][2][] | 231.68 g/mol [4][5][7] |

| Exact Mass | 236.0764 Da (Calculated) | 231.0451 Da[3][5] |

| CAS Number | 65854-72-0[2][3] | 719-59-5[4][5] |

| Appearance | Crystalline Solid[8] | Crystalline Solid[8] |

| Melting Point | Not specified | 96-98 °C[9] |

| Solubility | Not specified | DMF: 1 mg/ml, DMSO: 2 mg/ml, Ethanol: 1 mg/ml[10] |

| IUPAC Name | (2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone[3][][11] | (2-amino-5-chlorophenyl)phenylmethanone[4][5] |

| Synonyms | 2-Benzoyl-4-chloroaniline-d5, (2-amino-5-chlorophenyl)(phenyl-d5)methanone | 2-Benzoyl-4-chloroaniline, 4-Chloro-2-benzoylaniline[4] |

| InChI Key | ZUWXHHBROGLWNH-UHFFFAOYSA-N[4][10] (Same for both) | ZUWXHHBROGLWNH-UHFFFAOYSA-N[4][10] |

| SMILES | O=C(C1=C(N)C=CC(Cl)=C1)C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H][11] | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N[4][5] |

Role in Pharmaceutical Development

The primary application of this compound is as an internal standard for quantitative analysis using methods like NMR, GC-MS, or LC-MS.[1] Stable isotope-labeled compounds are ideal internal standards because they co-elute with the analyte and have nearly identical ionization efficiency, but are distinguishable by mass, leading to highly accurate quantification in complex biological matrices.

The non-labeled parent compound, 2-Amino-5-chlorobenzophenone, is a crucial precursor in the synthesis of several benzodiazepine (B76468) drugs.[4][9][10] These include:

Given that 2-Amino-5-chlorobenzophenone is also a known metabolite of diazepam, the deuterated version is valuable for metabolic and pharmacokinetic tracer studies.[]

Figure 1: Precursor relationship to benzodiazepines.

Experimental Protocols

While specific synthesis protocols for the deuterated version are proprietary, the synthesis of the parent compound, 2-Amino-5-chlorobenzophenone, is well-documented. These methods can be adapted using deuterated starting materials.

Synthesis Protocol via Isoxazole (B147169) Reduction

One common method involves the reduction of an isoxazole intermediate using iron powder.[4][12] This method is advantageous for large-scale production as it uses inexpensive reagents and avoids the reduction of the carbonyl group.[12]

Methodology:

-

Raw Material Preparation: Prepare isoxazole, toluene, iron powder, and hydrochloric acid in a mass ratio of approximately 1:2.5:0.5:1.2.[12]

-

Reaction: Charge a reaction vessel with toluene, hydrochloric acid, the isoxazole precursor, and iron powder.[12]

-

Reflux: Slowly heat the mixture to reflux and maintain the temperature. The reaction is monitored via sampling until completion.[12]

-

Work-up: After the reaction is complete, separate the iron sludge via filtration.[12]

-

Isolation: Cool the filtrate and centrifuge to isolate the wet product.[12]

-

Purification: The crude product is then dried and can be further purified by recrystallization from a solvent like ether to yield crystals.[13]

Figure 2: Workflow for Isoxazole Reduction Synthesis.

Analytical Protocol: LC-MS/MS Quantification using a Deuterated Internal Standard

This protocol outlines the typical use of this compound as an internal standard (IS) for quantifying its non-labeled analog in a biological sample (e.g., plasma).

Methodology:

-

Stock Solutions: Prepare stock solutions of both the analyte (2-Amino-5-chlorobenzophenone) and the internal standard (this compound) in a suitable organic solvent (e.g., methanol).

-

Calibration Standards & Quality Controls (QCs): Create a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte. Prepare QCs at low, medium, and high concentrations.

-

Sample Preparation:

-

To an aliquot of each unknown sample, calibration standard, and QC, add a fixed volume of the IS stock solution.

-

Perform a sample cleanup procedure, such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE), to remove matrix interferences.

-

Centrifuge the samples and transfer the supernatant to autosampler vials for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate HPLC/UHPLC system (e.g., a C18 column) coupled to a triple quadrupole mass spectrometer.

-

Develop a chromatographic method to separate the analyte from other matrix components.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the IS using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | CAS#:65854-72-0 | Chemsrc [chemsrc.com]

- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 5. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 8. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-5-chlorobenzophenone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 2-Amino-5-chlorobenzophenone-d5. This deuterated analog of 2-Amino-5-chlorobenzophenone is a critical internal standard in pharmacokinetic and metabolic studies, often utilized in the development of benzodiazepine-class pharmaceuticals.[1] Its precise structural confirmation is paramount for ensuring data integrity in quantitative analyses.[2]

Physicochemical and Structural Properties

This compound is a substituted benzophenone (B1666685) where the phenyl ring is perdeuterated. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₃H₅D₅ClNO | [2] |

| Molecular Weight | 236.71 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Structure | (2-amino-5-chlorophenyl)(phenyl-d5)methanone | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | [1][3] |

Structure Elucidation Methodology

A multi-pronged analytical approach is employed to unequivocally confirm the structure of this compound. This typically involves high-resolution mass spectrometry (HRMS) to verify the elemental composition and isotopic labeling, nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular scaffold and the specific sites of deuteration, and infrared (IR) spectroscopy to identify key functional groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS is instrumental in confirming the elemental formula and the successful incorporation of five deuterium (B1214612) atoms. The high mass accuracy of techniques like Time-of-Flight (TOF) mass spectrometry allows for the differentiation between isotopologues and isobaric interferences.

Expected HRMS Data:

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

| [M+H]⁺ | 237.0829 | 237.0831 | < 5 |

| [M+Na]⁺ | 259.0648 | 259.0650 | < 5 |

The fragmentation pattern observed in MS/MS analysis can further corroborate the structure. A plausible fragmentation pathway is the cleavage of the carbonyl bridge, leading to characteristic fragment ions.

Hypothetical MS/MS Fragmentation Data:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 237.0831 | 154.0119 | [H₂N(Cl)C₆H₃CO]⁺ |

| 237.0831 | 82.0839 | [C₆D₅]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR is particularly useful for confirming the absence of protons on the deuterated phenyl ring, while ¹³C NMR helps in identifying all the carbon atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simplified due to the replacement of five protons with deuterium. The signals corresponding to the phenyl-d5 ring will be absent. The remaining protons on the chloro-substituted ring will appear as distinct multiplets.

Hypothetical ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.32 | d | 1H | H-6' |

| 7.15 | dd | 1H | H-4' |

| 6.68 | d | 1H | H-3' |

| 4.80 (broad) | s | 2H | -NH₂ |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all 13 carbon atoms. The carbons of the deuterated phenyl ring will exhibit reduced intensity and may show coupling to deuterium.

Hypothetical ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 197.5 | C=O |

| 149.8 | C-2' |

| 137.9 | C-1 |

| 134.5 | C-4' |

| 131.8 | C-6' |

| 129.5 (m) | C-2, C-6 |

| 128.2 (m) | C-3, C-5 |

| 127.0 (m) | C-4 |

| 124.5 | C-5' |

| 118.9 | C-1' |

| 117.3 | C-3' |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Hypothetical FT-IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3330 | Strong, Sharp | N-H stretch (primary amine) |

| 2280 | Weak | C-D stretch (aromatic) |

| 1630 | Strong, Sharp | C=O stretch (ketone) |

| 1590, 1480 | Medium | C=C stretch (aromatic) |

| 1100 | Medium | C-N stretch |

| 820 | Strong | C-Cl stretch |

Experimental Protocols

Sample Preparation for HRMS Analysis

-

Weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of HPLC-grade methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.[4]

-

Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.[4]

-

If analyzing in positive ion mode, add 0.1% formic acid to the final solution to promote protonation.[5]

-

Filter the solution through a 0.22 µm syringe filter before injection into the mass spectrometer.

Sample Preparation for NMR Analysis

-

Weigh 5-10 mg of the solid sample.[6]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[8][9]

-

Cap the NMR tube and gently agitate until the sample is completely dissolved.

-

If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.[8][9]

Sample Preparation for FT-IR Analysis (KBr Pellet Method)

-

Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.[10]

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.[10][11]

-

Briefly and gently mix the sample and KBr to ensure a homogenous mixture. Avoid excessive grinding which can lead to moisture absorption.[11]

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a thin, transparent pellet.[11]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Visualizations

Caption: Workflow for the structure elucidation of this compound.

Caption: General synthetic pathway to benzodiazepines from 2-Amino-5-chlorobenzophenone.[12][13]

Conclusion

The structural elucidation of this compound is a critical quality control step, ensuring its suitability as an internal standard in regulated bioanalysis. The combination of high-resolution mass spectrometry, NMR spectroscopy, and FT-IR spectroscopy provides orthogonal data that, when combined, offers unambiguous confirmation of the molecule's identity, purity, and the specific location of isotopic labels. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to perform this essential analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. guidechem.com [guidechem.com]

- 4. documents.uow.edu.au [documents.uow.edu.au]

- 5. utoledo.edu [utoledo.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. depts.washington.edu [depts.washington.edu]

- 8. sites.bu.edu [sites.bu.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. shimadzu.com [shimadzu.com]

- 11. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 12. researchgate.net [researchgate.net]

- 13. sid.ir [sid.ir]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Characteristics of 2-Amino-5-chlorobenzophenone-d5

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of 2-Amino-5-chlorobenzophenone. This isotopically labeled compound is of significant interest to researchers in drug metabolism, pharmacokinetics, and analytical chemistry, primarily serving as an internal standard for quantitative analyses.[1] This document details its physical characteristics, experimental protocols for their determination, and its role in synthetic and analytical workflows.

Physicochemical Properties

This compound is the deuterated form of 2-Amino-5-chlorobenzophenone, where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612).[] This isotopic labeling is crucial for its use in mass spectrometry-based quantification methods.[1]

Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | (2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone | [] |

| CAS Number | 65854-72-0 | [] |

| Molecular Formula | C₁₃H₅D₅ClNO | [3] |

| Molecular Weight | 236.71 g/mol | [1][] |

| Appearance | Light yellow to yellow solid | [] |

| Melting Point | 95-97 °C | [] |

| Solubility | Soluble in Chloroform, Methanol | [] |

| Purity | 98% (CP); 98% atom D | [] |

Comparative Properties of Unlabeled 2-Amino-5-chlorobenzophenone

For reference, the properties of the unlabeled parent compound, 2-Amino-5-chlorobenzophenone, are provided below. The physical properties are very similar, as deuterium substitution has a minimal effect on them.

| Property | Value | Reference |

| CAS Number | 719-59-5 | [4][5] |

| Molecular Formula | C₁₃H₁₀ClNO | [4][5] |

| Molecular Weight | 231.68 g/mol | [4][6] |

| Appearance | Yellow crystalline powder | [7][8] |

| Melting Point | 96-100 °C | [7][9][10] |

| Boiling Point | 207 °C @ 760 mmHg | [8][9] |

| Flash Point | 198 °C (closed cup) | |

| Solubility | Insoluble in water; Soluble in Chloroform, Toluene, Benzene, Methanol, Ethanol, Acetone | [8][10] |

Experimental Protocols

This section outlines standard methodologies for the determination of the key physical characteristics of this compound.

Determination of Appearance

Methodology:

-

Place a small, representative sample of the substance (approximately 10-20 mg) on a clean, white watch glass or weighing paper.

-

Observe the sample under a well-lit environment, preferably with a neutral, white light source.

-

Record the physical form of the substance (e.g., crystalline powder, solid).

-

Record the color of the substance (e.g., light yellow to yellow).[]

-

Note any additional observations, such as the presence of agglomerates or any heterogeneity.

Determination of Melting Point

Methodology (Capillary Method):

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-20 °C/min until the temperature is about 30 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (completion). The melting range for this compound is 95-97 °C.[]

Determination of Solubility

Methodology (Qualitative):

-

Add approximately 10 mg of the solute (this compound) to a clean, dry test tube.

-

Add 1 mL of the desired solvent (e.g., Chloroform, Methanol) to the test tube.[]

-

Agitate the mixture by vortexing or vigorous shaking for 30 seconds.

-

Allow the mixture to stand and observe for any undissolved particles.

-

If the solid dissolves completely, the substance is considered soluble in that solvent. If solid remains, it can be classified as partially soluble or insoluble.

-

Repeat the process with different solvents as required.

Applications and Workflows

2-Amino-5-chlorobenzophenone is a critical intermediate in the synthesis of several benzodiazepines, a class of psychoactive drugs.[4][11] The deuterated analog, this compound, is primarily used as an internal standard in analytical methods to ensure the accuracy and precision of quantification.[1]

Synthetic Pathway of Benzodiazepines

The following diagram illustrates the general role of 2-Amino-5-chlorobenzophenone as a precursor in the synthesis of various benzodiazepines like Diazepam, Lorazepam, and Chlordiazepoxide.[4]

Caption: Synthetic pathway from starting materials to benzodiazepines via 2-Amino-5-chlorobenzophenone.

Analytical Workflow Using Deuterated Standard

This diagram shows a typical workflow for quantitative analysis (e.g., LC-MS) of a target analyte (e.g., a benzodiazepine metabolite) using this compound as an internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

This compound is a vital tool for researchers engaged in the development and analysis of benzodiazepines and related compounds. Its physical characteristics are nearly identical to its unlabeled counterpart, making it an ideal internal standard for robust and reliable quantitative assays. The protocols and workflows described in this guide provide a foundational understanding for the effective utilization of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 5. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 6. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-chlorobenzophenone, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-Amino-5-chlorobenzophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Amino-5-chlorobenzophenone 719-59-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzophenone-d5, a deuterated analog of 2-Amino-5-chlorobenzophenone (B30270). This document details its chemical properties, synthesis, purification, and analytical characterization, making it an essential resource for professionals in drug development, medicinal chemistry, and analytical sciences.

Introduction

This compound is the deuterium-labeled form of 2-Amino-5-chlorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals, most notably benzodiazepines such as diazepam, nordiazepam, and alprazolam. The introduction of deuterium (B1214612) atoms into the phenyl ring provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, where it can be used as an internal standard for quantitative analysis by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The heavy isotopes allow for differentiation from the unlabeled compound, enabling precise tracking and quantification in biological matrices.

Chemical and Physical Properties

The fundamental properties of this compound and its unlabeled counterpart are summarized in the table below for easy comparison.

| Property | This compound | 2-Amino-5-chlorobenzophenone |

| CAS Number | 65854-72-0 | 719-59-5[1] |

| Molecular Formula | C₁₃H₅D₅ClNO | C₁₃H₁₀ClNO[1] |

| Molecular Weight | 236.71 g/mol | 231.68 g/mol [1] |

| Synonyms | (2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone | (2-Amino-5-chlorophenyl)phenylmethanone, 2-Benzoyl-4-chloroaniline[1] |

| Appearance | Not specified, likely a crystalline solid | Crystalline solid |

| Melting Point | Not specified, expected to be similar to the unlabeled compound | 96.3-99 °C[2][3] |

| Solubility | Not specified, likely soluble in organic solvents like ethanol (B145695), DMF, and DMSO[4] | Soluble in ethanol, DMF, DMSO[4] |

Synthesis and Purification

The synthesis of this compound typically involves the incorporation of a deuterated phenyl group. While specific literature detailing the synthesis of the d5 analog is scarce, a common and adaptable approach is the Friedel-Crafts acylation using a deuterated benzoyl chloride.

Proposed Synthesis of this compound

A plausible synthetic route is the Friedel-Crafts acylation of p-chloroaniline with benzoyl-d5 chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Reaction Scheme:

Experimental Protocol (Adapted from similar syntheses):

-

Reaction Setup: To a solution of p-chloroaniline in a suitable solvent (e.g., tetrachloroethane), add aluminum chloride under inert atmosphere and ice cooling.

-

Addition of Acylating Agent: Slowly add benzoyl-d5 chloride to the reaction mixture.

-

Reaction: The mixture is then refluxed for several hours to ensure the completion of the acylation reaction.

-

Work-up: After cooling, the reaction mixture is quenched with dilute hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified.

Purification

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:

-

Recrystallization: The crude product can be recrystallized from a suitable solvent, such as ethanol or ether, to obtain a product with high purity.[5][6]

-

Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica (B1680970) gel or alumina, using an appropriate eluent system.[5]

Purification Workflow:

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of the deuterated compound is expected to be simpler than its non-deuterated counterpart. The signals corresponding to the protons on the phenyl ring (the benzoyl group) will be absent due to deuterium substitution. The remaining signals will be from the protons on the 2-amino-5-chlorophenyl ring.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons in the deuterated phenyl ring will exhibit splitting due to coupling with deuterium.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the incorporation of deuterium.

-

GC-MS: In GC-MS analysis, the molecular ion peak will be observed at m/z 236, which is 5 mass units higher than the unlabeled compound (m/z 231), confirming the presence of five deuterium atoms. The fragmentation pattern can also provide structural information.[7]

-

LC-MS/MS: For quantitative applications, a UPLC-MS/MS method can be developed. This technique offers high sensitivity and selectivity for the detection and quantification of the deuterated compound in complex matrices.

Analytical Workflow for Quality Control:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for assessing the purity of 2-Amino-5-chlorobenzophenone and its deuterated analog.

Typical HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column |

| Mobile Phase | A mixture of acetonitrile (B52724) and water, often with a modifier like formic acid for MS compatibility.[8] |

| Detection | UV detection at an appropriate wavelength |

Applications in Drug Development

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of drugs derived from its unlabeled precursor. Its use is critical in:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of benzodiazepine (B76468) drugs.

-

Metabolic Profiling: To identify and quantify metabolites of the parent drug.

-

Forensic Analysis: For the accurate quantification of benzodiazepines in biological samples.[4]

The synthesis of benzodiazepines from 2-Amino-5-chlorobenzophenone involves a series of chemical transformations, often leading to the formation of a diazepine (B8756704) ring structure.[1]

Logical Flow from Precursor to Application:

Conclusion

This compound is a vital tool for researchers in the pharmaceutical and analytical fields. Its synthesis, while requiring careful handling of deuterated reagents, follows established organic chemistry principles. Proper purification and thorough analytical characterization are paramount to ensure its suitability as an internal standard. This guide provides the foundational knowledge for the synthesis, analysis, and application of this important labeled compound, empowering scientists in their drug development endeavors.

References

- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 2. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 7. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to the Solubility of 2-Amino-5-chlorobenzophenone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-Amino-5-chlorobenzophenone-d5 and its non-deuterated analog. Due to the limited availability of quantitative solubility data for the deuterated compound, this guide also includes data for the more extensively studied 2-Amino-5-chlorobenzophenone, which can serve as a valuable reference point. This document is intended to assist researchers in the effective design of experiments and formulation development by providing a clear summary of solubility characteristics in various common solvents, alongside detailed experimental protocols for solubility determination.

Core Physicochemical Properties

This compound is the deuterated form of 2-Amino-5-chlorobenzophenone, a known precursor in the synthesis of various benzodiazepines. The introduction of deuterium (B1214612) atoms results in a slightly higher molecular weight compared to its non-deuterated counterpart.

| Property | This compound | 2-Amino-5-chlorobenzophenone |

| Molecular Formula | C₁₃H₅D₅ClNO | C₁₃H₁₀ClNO |

| Molecular Weight | 236.71 g/mol [1] | 231.68 g/mol [2] |

| Appearance | Light Yellow to Yellow Solid[][4] | Yellow Crystalline Powder[5][6][7] |

| Melting Point | 95-97 °C[][4] | 96-98 °C[5][6] |

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for both this compound and 2-Amino-5-chlorobenzophenone. It is important to note that the deuterated form has limited publicly available quantitative data, likely due to its primary use as an internal standard in analytical chemistry. The data for the non-deuterated form provides a strong indication of the expected solubility behavior of the deuterated analog.

Table 1: Solubility of this compound

| Solvent | Solubility | Remarks |

| Chloroform | Soluble[], Slightly Soluble[4] | Qualitative data. |

| Methanol | Soluble[], Slightly Soluble[4] | Qualitative data. |

| Ethyl Acetate | Slightly Soluble[4] | Qualitative data. |

Table 2: Solubility of 2-Amino-5-chlorobenzophenone (Non-deuterated)

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (431.63 mM)[8] | Requires sonication; hygroscopic nature of DMSO can impact solubility[8]. |

| 55 mg/mL (237.4 mM)[9] | Sonication recommended[9]. | |

| 2 mg/mL[10] | ||

| Dimethylformamide (DMF) | 1 mg/mL[10] | |

| Ethanol | 1 mg/mL[10] | |

| Water | Practically insoluble[11][12] | |

| Methanol | Soluble, may give very faint turbidity[5][6][7] | Qualitative data. |

| Chloroform | Soluble | Qualitative data. |

| Toluene | Soluble | Qualitative data. |

| Benzene | Soluble | Qualitative data. |

| Acetone | Soluble | Qualitative data. |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in drug discovery and development. Two primary types of solubility assays are commonly employed: kinetic and thermodynamic. Below are detailed methodologies for these key experiments.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) to an aqueous buffer. This method is high-throughput and provides an early indication of a compound's solubility behavior.

Experimental Workflow for a Nephelometric Kinetic Solubility Assay:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

-

Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed compared to a blank control.

Kinetic Solubility Assay Workflow

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended incubation period, allowing the system to reach equilibrium. This "shake-flask" method is considered the gold standard for solubility measurement.

Experimental Workflow for a Thermodynamic Solubility Assay:

-

Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent (e.g., water, PBS, or a specific buffer).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the compound in the clear filtrate. This is commonly done using a sensitive analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: Prepare a standard curve of the test compound in the same solvent system to accurately quantify the concentration in the filtrate.

-

Data Analysis: The thermodynamic solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or µM).

Thermodynamic Solubility Assay Workflow

Signaling Pathways and Logical Relationships

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various biological and chemical systems. The following diagram illustrates the logical relationship between solubility and key downstream processes in drug discovery.

Impact of Solubility on Drug Discovery

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. This compound | 65854-72-0 [amp.chemicalbook.com]

- 5. 2-Amino-5-chlorobenzophenone CAS#: 719-59-5 [m.chemicalbook.com]

- 6. 2-Amino-5-chlorobenzophenone | 719-59-5 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2-Amino-5-chlorobenzophenone | TargetMol [targetmol.com]

- 10. caymanchem.com [caymanchem.com]

- 11. 2-Amino-5-chlorobenzophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. 2-Amino-5-chlorobenzophenone, 98% | Fisher Scientific [fishersci.ca]

Stability of 2-Amino-5-chlorobenzophenone-d5 Under Laboratory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of 2-Amino-5-chlorobenzophenone-d5, a deuterated analog of 2-Amino-5-chlorobenzophenone, under typical laboratory settings. The information presented is crucial for ensuring the integrity of this compound in research and development, particularly when used as an internal standard or in the synthesis of pharmaceuticals. While specific stability data for the deuterated form is not extensively published, its stability is expected to be comparable to its non-deuterated counterpart.

Core Stability and Storage

2-Amino-5-chlorobenzophenone is generally considered a stable compound under recommended storage conditions.[1][2] Proper handling and storage are paramount to prevent degradation and ensure its suitability for analytical and synthetic applications.

Key Stability Parameters:

| Parameter | Recommendation | Source(s) |

| Long-term Storage | Store at -20°C for optimal long-term stability. A stability of ≥ 5 years has been reported under these conditions. | [3] |

| Short-term Storage | Can be stored at ambient temperatures or below +30°C in a cool, dry place. | [1] |

| Light Exposure | While not explicitly stated, as a general precaution for aromatic amines and ketones, storage in light-resistant containers is advisable to prevent potential photodegradation. | |

| Incompatibilities | Avoid contact with strong oxidizing agents. | [1] |

| Physical Form | It is a yellow crystalline powder.[1][4] |

Potential Degradation Pathways

2-Amino-5-chlorobenzophenone is a known degradation product of several benzodiazepines, such as diazepam.[5][6] Understanding the conditions that lead to its formation and potential further degradation is critical.

Studies have shown that it can be subject to biotransformation by microorganisms in aquatic environments.[5] Additionally, under certain acidic conditions (0.5-2 M HCl in 1:1 MeOH-H2O at 60 and 80 °C), it can degrade into several other compounds, including dichlorinated derivatives.[6]

The following diagram illustrates a generalized workflow for assessing the chemical stability of this compound.

Experimental Protocols

General Protocol for Chemical Stability Assessment:

-

Reference Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol, DMSO, or DMF.[3][4]

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Treat the stock solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and its solution to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and its solution to UV and visible light as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

Utilize a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The mobile phase and column should be selected to achieve adequate separation of the parent compound from any potential degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the remaining parent compound at each time point under each stress condition.

-

Identify and characterize any significant degradation products using techniques like mass spectrometry.

-

The following diagram illustrates a potential degradation pathway of benzodiazepines leading to the formation of 2-Amino-5-chlorobenzophenone.

Handling and Safety Precautions

Proper handling is essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.[2][7] In case of dust formation, use a suitable respirator.[2]

-

Ventilation: Handle in a well-ventilated area or under a fume hood.[4]

-

Skin and Eye Contact: The compound is classified as a skin and eye irritant.[4] In case of contact, rinse the affected area thoroughly with water.[7]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[2][4]

Conclusion

This compound is a stable compound when stored and handled correctly. For applications requiring high accuracy, such as its use as an internal standard, it is imperative to store it at -20°C to ensure long-term stability. While it is resistant to degradation under normal laboratory conditions, it can be susceptible to degradation under harsh acidic, basic, or oxidative stress. Researchers should be aware of its potential to be a degradation product of benzodiazepines and consider this in their experimental designs. The implementation of a robust stability testing program is recommended for critical applications to ensure data integrity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 2-Amino-5-chlorobenzophenone - Safety Data Sheet [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-5-chlorobenzophenone | CAS:719-59-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. fishersci.co.uk [fishersci.co.uk]

Spectral Data Analysis of 2-Amino-5-chlorobenzophenone-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-5-chlorobenzophenone-d5, a deuterated analog of 2-Amino-5-chlorobenzophenone. This compound is primarily utilized as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Due to the limited availability of public domain spectral data for the deuterated species, this guide presents the spectral data for the non-deuterated (h5) analog as a reference, with explanations of the expected differences for the d5 compound.

Introduction to this compound

2-Amino-5-chlorobenzophenone is a substituted benzophenone (B1666685) and a known precursor in the synthesis of various benzodiazepines.[2][3] The deuterated version, this compound, incorporates five deuterium (B1214612) atoms. The substitution of hydrogen with deuterium, a stable, heavier isotope, allows the compound to be distinguished from its non-deuterated counterpart by mass spectrometry due to the mass difference.[4] This property makes it an ideal internal standard to correct for variations during sample preparation, chromatography, and ionization in quantitative mass spectrometry.[4]

Mass Spectrometry (MS) Data

The mass spectrum of the non-deuterated 2-Amino-5-chlorobenzophenone shows a molecular ion peak corresponding to its molecular weight. For the d5 analog, a mass shift of +5 would be expected.

Table 1: Mass Spectrometry Data for 2-Amino-5-chlorobenzophenone and Expected Data for its d5 Analog.

| Parameter | 2-Amino-5-chlorobenzophenone | This compound (Expected) | Source |

| Molecular Formula | C₁₃H₁₀ClNO | C₁₃H₅D₅ClNO | [2][5] |

| Molecular Weight | 231.68 g/mol | ~236.71 g/mol | [5] |

| Exact Mass | 231.0451 g/mol | ~236.0765 g/mol | [6] |

| Precursor m/z ([M+H]⁺) | 232.0524 | ~237.0838 | [6] |

Note: The deuteration is typically on the phenyl ring that is not substituted with the amino and chloro groups.

Nuclear Magnetic Resonance (NMR) Spectral Data

The NMR spectra of this compound would be significantly different from the non-deuterated form, particularly in the ¹H NMR spectrum.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-Amino-5-chlorobenzophenone, signals corresponding to the protons on both aromatic rings and the amino group are observed. For the d5 analog, the signals corresponding to the five protons on one of the phenyl rings would be absent.

Table 2: ¹H NMR Spectral Data for 2-Amino-5-chlorobenzophenone.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Not available in search results |

Note: Specific peak assignments for 2-Amino-5-chlorobenzophenone were not available in the search results. However, a typical spectrum would show multiplets in the aromatic region (approx. 6.5-8.0 ppm) and a broad singlet for the amino protons. For the d5 compound, the integration of the aromatic region would be significantly reduced.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of the d5 analog would be very similar to the non-deuterated compound. The primary difference would be the splitting of the carbon signals directly bonded to deuterium into multiplets due to C-D coupling, and these signals may have a slightly different chemical shift (isotope shift).

Table 3: ¹³C NMR Spectral Data for 2-Amino-5-chlorobenzophenone.

| Chemical Shift (δ) ppm | Assignment |

| Not available in search results |

Note: While specific peak data is not available, a typical spectrum would show signals for the carbonyl carbon (~195 ppm) and multiple signals in the aromatic region (~115-150 ppm).

Experimental Protocols

Detailed experimental protocols for acquiring spectral data for this compound would be similar to those for other small organic molecules and deuterated standards.

NMR Spectroscopy

A general protocol for NMR analysis of a substituted benzophenone would be as follows:

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For quantitative NMR, an internal standard with a known concentration would also be added.

-

Instrument Setup: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[7]

-

¹H NMR Acquisition: Acquire the spectrum with appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.[7][8]

Mass Spectrometry (LC-MS/MS)

The following is a typical workflow for quantitative analysis using a deuterated internal standard like this compound.[4]

-

Sample Preparation (Protein Precipitation):

-

Pipette a known volume of the sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

-

Add a small volume (e.g., 10 µL) of the deuterated internal standard stock solution.

-

Vortex to mix.

-

Add a protein precipitating agent (e.g., 300 µL of cold acetonitrile (B52724) with 0.1% formic acid).

-

Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to an LC vial for analysis.[9]

-

-

LC-MS/MS Analysis:

-

LC System: Use a suitable UHPLC system with a reversed-phase column (e.g., C18).

-

Mobile Phase: Employ a gradient of aqueous and organic solvents, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

MS System: Analyze the eluent with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically in positive ion mode.[4]

-

Data Acquisition: Monitor the specific mass transitions for both the analyte (non-deuterated) and the internal standard (deuterated).

-

Visualized Workflow

The following diagram illustrates a typical workflow for using a deuterated internal standard in a quantitative bioanalytical LC-MS/MS assay.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 6. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 2-Amino-5-chlorobenzophenone-d5 for Researchers and Drug Development Professionals

An in-depth overview of the commercial landscape, key applications, and technical specifications of the deuterated internal standard, 2-Amino-5-chlorobenzophenone-d5.

This technical guide provides a comprehensive resource for researchers, scientists, and professionals in drug development on the commercial availability and applications of this compound. This isotopically labeled compound serves as a crucial internal standard in the quantitative analysis of benzodiazepines and their metabolites.

Commercial Availability

This compound is available from several specialized chemical suppliers. While specific formulations and concentrations may vary, the compound is typically supplied as a neat solid. Researchers should always refer to the supplier's Certificate of Analysis for the most accurate and up-to-date product specifications.

| Supplier | Product Number/CAS No. | Notes |

| Toronto Research Chemicals | A603492 | Part of LGC Standards, specializing in isotopically labeled compounds.[1][2][3][4] |

| LGC Standards | TRC-A603492 | Offers certified reference materials.[1][5][6][7] |

| MedChemExpress | HY-77785S | Provides the compound for research use.[8] |

| BOC Sciences | 65854-72-0 | A supplier of various chemical products, including isotope-labeled compounds.[] |

Physicochemical and Technical Data

Below is a summary of the key physicochemical properties for both the non-labeled and deuterated forms of 2-Amino-5-chlorobenzophenone. Quantitative data for the deuterated compound, particularly isotopic enrichment, should be obtained from the supplier's Certificate of Analysis.

Table 1: Physicochemical Properties of 2-Amino-5-chlorobenzophenone and its d5 Analog

| Property | 2-Amino-5-chlorobenzophenone | This compound |

| CAS Number | 719-59-5[10][11] | 65854-72-0[] |

| Molecular Formula | C₁₃H₁₀ClNO[10][12] | C₁₃H₅D₅ClNO[8] |

| Molecular Weight | 231.68 g/mol [10][12] | ~236.73 g/mol |

| Appearance | Light yellow to yellow crystalline powder[11] | - |

| Melting Point | 96-98 °C[11] | - |

| Purity (typical) | ≥98%[11] | Isotopic Purity: To be confirmed by CoA |

| Solubility | Soluble in DMF and Ethanol[13] | - |

Application as an Internal Standard in LC-MS/MS Analysis

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of benzodiazepines and their metabolites in biological matrices.[8] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.[14]

Experimental Protocol: Quantification of Benzodiazepines in Urine using a Deuterated Internal Standard

The following is a representative protocol for the analysis of benzodiazepines in urine, adapted from established methods that employ deuterated internal standards.[14][15][16] Researchers should validate this method for their specific analytes and instrumentation.

1. Sample Preparation

-

Internal Standard Spiking: To 1 mL of urine sample, add a known concentration of this compound solution (e.g., 100 µL of a 1 µg/mL solution).

-

Enzymatic Hydrolysis (for glucuronidated metabolites): Add 100 µL of β-glucuronidase solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0) and incubate at 50-65°C for 1-3 hours.[14][15]

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by deionized water.

-

Load the pre-treated urine sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

-

Elute the analytes and the internal standard with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in a mixture of acetonitrile (B52724) and methanol).[15]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 80:20 water:methanol).[16]

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.[16]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for benzodiazepines.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

-

Table 2: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Diazepam | 285.1 | 193.1 |

| Nordiazepam | 271.1 | 140.1 |

| Oxazepam | 287.1 | 241.1 |

| This compound (ISTD) | 237.1 | (To be determined by infusion) |

Note: The exact MRM transitions for this compound should be optimized by direct infusion of a standard solution into the mass spectrometer.

Role as a Synthetic Precursor

Beyond its critical role as an internal standard, 2-Amino-5-chlorobenzophenone is a well-established starting material in the synthesis of various benzodiazepines.[10][17][18] The amino and ketone functional groups provide versatile handles for the construction of the characteristic diazepine (B8756704) ring system.

Synthetic Pathway for Prazepam

The synthesis of Prazepam, a benzodiazepine (B76468) anxiolytic, can be initiated from 2-Amino-5-chlorobenzophenone. The following diagram illustrates a plausible synthetic route.[10]

Caption: Synthetic workflow for Prazepam starting from 2-Amino-5-chlorobenzophenone.

Synthetic Pathway for Lorazepam

Lorazepam synthesis involves a derivative of 2-Amino-5-chlorobenzophenone, specifically 2-amino-2',5-dichlorobenzophenone. The pathway involves a series of reactions including oximation, cyclization, and rearrangement.[10]

Caption: Synthetic pathway for Lorazepam from a derivative of 2-Amino-5-chlorobenzophenone.

Conclusion

This compound is an indispensable tool for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development. Its primary application as a high-fidelity internal standard in LC-MS/MS methods ensures the accuracy and reliability of quantitative data for benzodiazepines and their metabolites. Furthermore, its non-deuterated counterpart remains a key building block in the synthesis of this important class of therapeutic agents. This guide provides a foundational understanding of its commercial availability, technical specifications, and key applications, enabling its effective integration into research and development workflows.

References

- 1. TRC Reference Materials | LGC Standards [lgcstandards.com]

- 2. labmix24.com [labmix24.com]

- 3. lubio.ch [lubio.ch]

- 4. Chemie Brunschwig | Toronto Research Chemical [chemie-brunschwig.ch]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]

- 7. Our Quality | LGC Standards [lgcstandards.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 11. 2-氨基-5-氯二苯酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. agilent.com [agilent.com]

- 15. waters.com [waters.com]

- 16. academic.oup.com [academic.oup.com]

- 17. benchchem.com [benchchem.com]

- 18. sid.ir [sid.ir]

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-5-chlorobenzophenone-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in the fields of clinical chemistry, forensic toxicology, and pharmaceutical drug development, the use of a reliable internal standard is paramount for achieving accurate and precise results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. The inclusion of a stable isotope-labeled internal standard, which has a chemical structure nearly identical to the analyte of interest, is a critical component of a robust quantitative method. This internal standard is added at a known concentration to all samples, calibrators, and quality controls, and it co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement. This allows for the correction of variations that may occur during sample preparation and analysis.

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-5-chlorobenzophenone-d5 as an internal standard in LC-MS/MS-based quantitative analysis of benzodiazepines in biological matrices.

Physicochemical Properties of 2-Amino-5-chlorobenzophenone

Understanding the physicochemical properties of the non-deuterated analog is crucial for method development.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀ClNO | [1] |

| Molecular Weight | 231.68 g/mol | [1] |

| Melting Point | 96-98 °C | [2] |

| Solubility | Soluble in DMSO and methanol (B129727). | [2] |

| Chemical Class | Benzophenone (B1666685) | [3] |

Experimental Protocols

The following protocols are provided as a guideline and should be optimized for the specific benzodiazepines of interest and the available instrumentation.

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Prepare serial dilutions of the stock solution with methanol or a suitable solvent to achieve the desired concentration. The optimal concentration should be determined during method development and is typically in the mid-range of the calibration curve of the analytes.

-

Analyte Stock and Working Solutions: Prepare stock and working solutions for the target benzodiazepines in a similar manner.

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness. Three common methods are detailed below.

This is a rapid and simple method suitable for high-throughput screening.

-

To 100 µL of plasma or serum sample, add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LLE provides a cleaner extract compared to protein precipitation.

-

To 500 µL of the biological sample, add 50 µL of the internal standard working solution.

-

Add 500 µL of a suitable buffer (e.g., pH 9.0 carbonate buffer) and vortex.

-

Add 3 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex and transfer to an autosampler vial.

SPE offers the cleanest extracts and is suitable for low-level quantification.

-

To 1 mL of the biological sample, add 50 µL of the internal standard working solution.

-

Pre-treat the sample as required (e.g., hydrolysis for urine samples to cleave glucuronide conjugates).

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water).

-

Wash the cartridge with 1 mL of a strong wash solution (e.g., methanol) to remove interferences.

-

Elute the analytes and the internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized.

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Gradient | Start with 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and re-equilibrate. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Gas | Nitrogen at a flow rate of 800 - 1000 L/hr |

| Desolvation Temp | 350 - 500°C |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) transitions must be optimized for each analyte and the internal standard. A hypothetical but plausible MRM transition for this compound is provided below based on its structure. The precursor ion would be the protonated molecule [M+H]⁺, and the product ions would result from fragmentation of the molecule.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 237.1 | Hypothetical: 159.1 (loss of deuterated phenyl group) | To be optimized |

| Analyte 1 (e.g., Diazepam) | 285.1 | 193.1 | To be optimized |

| Analyte 2 (e.g., Oxazepam) | 287.1 | 241.1 | To be optimized |

*Note: The MRM transition for this compound is illustrative and must be determined experimentally.

Data Presentation: Illustrative Method Validation Summary

The following tables are templates populated with typical performance data for benzodiazepine (B76468) analysis to illustrate how to summarize validation results. This data is not specific to the use of this compound and should be replaced with experimental data.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Diazepam | 1 - 500 | > 0.995 | 1/x |

| Oxazepam | 1 - 500 | > 0.995 | 1/x |

| Alprazolam | 0.5 - 250 | > 0.997 | 1/x² |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| Analyte | Spiked Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| Diazepam | 5 (LQC) | < 10 | 90 - 110 | < 15 | 85 - 115 |

| 50 (MQC) | < 8 | 92 - 108 | < 12 | 88 - 112 | |

| 400 (HQC) | < 5 | 95 - 105 | < 10 | 90 - 110 | |

| Oxazepam | 5 (LQC) | < 12 | 88 - 112 | < 15 | 85 - 115 |

| 50 (MQC) | < 9 | 91 - 109 | < 13 | 87 - 113 | |

| 400 (HQC) | < 6 | 94 - 106 | < 11 | 89 - 111 |

Table 3: Matrix Effect and Recovery

| Analyte | Spiked Conc. (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Diazepam | 50 | 85 - 115 | > 80 |

| Oxazepam | 50 | 80 - 120 | > 75 |

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Sample Preparation

Caption: Workflow for sample preparation using different extraction techniques.

Diagram 2: Logical Relationship of Internal Standard in Quantitative Analysis

Caption: Role of an internal standard in correcting for analytical variability.

Diagram 3: LC-MS/MS Analysis Workflow

Caption: Workflow of a typical LC-MS/MS system for quantitative analysis.

References

Application Notes and Protocols: Synthesis of Deuterated Benzodiazepines using 2-Amino-5-chlorobenzophenone-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzophenone-d5 is a deuterated analog of 2-amino-5-chlorobenzophenone, a key precursor in the synthesis of various benzodiazepines. The incorporation of deuterium (B1214612) atoms into the benzophenone (B1666685) backbone allows for the preparation of deuterated benzodiazepines, which are invaluable tools in pharmacokinetic studies, metabolic profiling, and as internal standards in analytical chemistry. The deuterium labeling provides a distinct mass shift for mass spectrometry-based detection, enabling precise quantification of the non-labeled drug counterparts in biological matrices.

This document provides detailed application notes and experimental protocols for the synthesis of deuterated benzodiazepines, such as Diazepam-d5 and Chlordiazepoxide-d5, using this compound as the starting material. Additionally, it outlines the mechanism of action of benzodiazepines through their interaction with the GABAa receptor.

Mechanism of Action: Benzodiazepine (B76468) Interaction with the GABAa Receptor

Benzodiazepines exert their therapeutic effects—such as anxiolytic, sedative, anticonvulsant, and muscle relaxant properties—by modulating the activity of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Benzodiazepines bind to a specific allosteric site on the GABAa receptor, distinct from the GABA binding site.[1][2] This binding potentiates the effect of GABA, increasing the frequency of chloride ion channel opening.[2] The influx of chloride ions leads to hyperpolarization of the neuron, making it less excitable and thus producing an inhibitory effect on neurotransmission.[2]

Synthesis of Deuterated Benzodiazepines

The following protocols are adapted from established methods for the synthesis of non-deuterated benzodiazepines. Researchers should take appropriate safety precautions and perform reactions in a well-ventilated fume hood.

General Experimental Workflow

The synthesis of deuterated benzodiazepines from this compound generally follows a two-step process: acylation of the amino group followed by cyclization to form the diazepine (B8756704) ring. The specific reagents and conditions vary depending on the target benzodiazepine.

Experimental Protocols

1. Synthesis of Nordiazepam-d5

Nordiazepam is a key intermediate in the synthesis of Diazepam.

Step 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone-d5

-

Materials: this compound, Chloroacetyl chloride, Toluene (B28343).

-

Procedure:

-

Dissolve this compound (1.0 eq) in toluene in a round-bottom flask.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product. The product can be purified by recrystallization from ethanol.

-

Step 2: Synthesis of Nordiazepam-d5

-

Materials: 2-Chloroacetamido-5-chlorobenzophenone-d5, Methanolic ammonia.

-

Procedure:

-

Suspend 2-Chloroacetamido-5-chlorobenzophenone-d5 (1.0 eq) in methanolic ammonia.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product, Nordiazepam-d5, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold methanol, and dry.

-

2. Synthesis of Diazepam-d5

-

Materials: Nordiazepam-d5, Sodium methoxide (B1231860), Methyl iodide (or deuterated methyl iodide for further labeling), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve Nordiazepam-d5 (1.0 eq) in anhydrous DMF.

-

Add sodium methoxide (1.1 eq) to the solution and stir for 30 minutes at room temperature.

-

Cool the mixture to 0-5 °C and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry. The crude Diazepam-d5 can be purified by recrystallization.

-

3. Synthesis of Chlordiazepoxide-d5

Step 1: Oximation of this compound

-

Materials: this compound, Hydroxylamine (B1172632) hydrochloride, Sodium hydroxide (B78521), Ethanol.

-

Procedure:

-

Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

-

Slowly add a solution of sodium hydroxide to the mixture until basic.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Cool the mixture and pour it into water to precipitate the oxime product.

-

Collect the solid by filtration and dry.

-

Step 2: Acylation of the Oxime

-

Materials: this compound oxime, Chloroacetyl chloride, Acetic acid.

-

Procedure:

-

Dissolve the oxime (1.0 eq) in acetic acid.

-

Add chloroacetyl chloride (1.1 eq) and stir at room temperature.

-

The resulting product, 6-chloro-2-chloromethyl-4-phenyl-d5-quinazoline-3-oxide, will precipitate and can be collected by filtration.[3]

-

Step 3: Ring Expansion to Chlordiazepoxide-d5

-

Materials: 6-chloro-2-chloromethyl-4-phenyl-d5-quinazoline-3-oxide, Methylamine (in ethanol).

-

Procedure:

-

Suspend the quinazoline-3-oxide (1.0 eq) in an ethanolic solution of methylamine.

-

Stir the mixture at room temperature for several hours.

-

The product, Chlordiazepoxide-d5, will form and can be isolated by filtration and recrystallization.[3]

-

Quantitative Data

The following table summarizes typical yields for the non-deuterated synthesis of key intermediates and final products. Yields for the deuterated analogs are expected to be similar, though optimization may be required.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Acylation | 2-Amino-5-chlorobenzophenone | 2-Chloroacetamido-5-chlorobenzophenone | 87-97%[4][5] |

| Cyclization to Nordiazepam | 2-Chloroacetamido-5-chlorobenzophenone | Nordiazepam | ~80% |

| Methylation to Diazepam | Nordiazepam | Diazepam | High |

| Synthesis of Chlordiazepoxide | 2-Amino-5-chlorobenzophenone | Chlordiazepoxide | 81-85%[6] |

Conclusion

This compound is a critical starting material for the synthesis of deuterated benzodiazepines. These labeled compounds are essential for advanced analytical and research applications in drug development and clinical diagnostics. The provided protocols, adapted from established literature, offer a reliable foundation for the synthesis of Diazepam-d5, Chlordiazepoxide-d5, and other deuterated benzodiazepine analogs. Researchers should optimize these protocols for their specific laboratory conditions and analytical requirements.

References

- 1. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benzoinfo.com [benzoinfo.com]

- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone - Google Patents [patents.google.com]

- 5. actascientific.com [actascientific.com]

- 6. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]

Application Notes and Protocols for the Quantitative Analysis of 2-Amino-5-chlorobenzophenone using 2-Amino-5-chlorobenzophenone-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction